N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide is a chemical compound with a unique structure that has garnered attention in various scientific research fields
Preparation Methods
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide involves several steps, typically starting with the preparation of the core tetrahydrothiophene ring. This is followed by the introduction of the butyl group and the nitrobenzamide moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in catalysis studies and the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: This compound has a similar core structure but lacks the nitro group, which may result in different chemical and biological properties.
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide: This compound has a sulfonamide group instead of the nitrobenzamide moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-4-8-17(14-7-9-24(22,23)11-14)16(19)13-6-5-12(2)15(10-13)18(20)21/h5-6,10,14H,3-4,7-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYPNZDMDXOOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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